N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Brand Name: Vulcanchem
CAS No.: 1448047-60-6
VCID: VC7510478
InChI: InChI=1S/C19H23NO2S2/c1-23-15-8-6-14(7-9-15)16(21)13-20-18(22)19(10-2-3-11-19)17-5-4-12-24-17/h4-9,12,16,21H,2-3,10-11,13H2,1H3,(H,20,22)
SMILES: CSC1=CC=C(C=C1)C(CNC(=O)C2(CCCC2)C3=CC=CS3)O
Molecular Formula: C19H23NO2S2
Molecular Weight: 361.52

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

CAS No.: 1448047-60-6

Cat. No.: VC7510478

Molecular Formula: C19H23NO2S2

Molecular Weight: 361.52

* For research use only. Not for human or veterinary use.

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide - 1448047-60-6

Specification

CAS No. 1448047-60-6
Molecular Formula C19H23NO2S2
Molecular Weight 361.52
IUPAC Name N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Standard InChI InChI=1S/C19H23NO2S2/c1-23-15-8-6-14(7-9-15)16(21)13-20-18(22)19(10-2-3-11-19)17-5-4-12-24-17/h4-9,12,16,21H,2-3,10-11,13H2,1H3,(H,20,22)
Standard InChI Key CQZREUBHAKLIFQ-UHFFFAOYSA-N
SMILES CSC1=CC=C(C=C1)C(CNC(=O)C2(CCCC2)C3=CC=CS3)O

Introduction

Synthesis

Although specific synthetic routes for this compound are not directly available in the provided sources, its synthesis likely involves multi-step organic reactions. A plausible pathway includes:

  • Preparation of the Cyclopentanecarboxamide Core:

    • Starting from cyclopentanone, functionalization with an amine derivative could yield the carboxamide backbone.

  • Introduction of Thiophene and Phenyl Substituents:

    • The thiophene ring can be added through nucleophilic substitution or cross-coupling reactions.

    • The methylthio-substituted phenyl group can be introduced via electrophilic aromatic substitution or similar methods.

  • Hydroxy Group Addition:

    • Hydroxylation at the benzylic position might be achieved using oxidation reactions.

Each step would require purification and characterization using spectroscopic techniques like NMR and LC-MS to confirm the structure.

Potential Applications

The compound's structure suggests possible biological activity due to its functional groups and aromatic systems. Similar compounds have been studied for applications such as:

  • Pharmacology:

    • Potential as anti-inflammatory agents due to structural similarity with known inhibitors of enzymes like lipoxygenase.

    • Possible anticancer activity based on molecular docking studies of related compounds .

  • Material Science:

    • The thiophene ring hints at potential use in organic electronics or conductive polymers.

Analytical Characterization

To confirm the identity and purity of this compound, the following techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR: Identification of protons in various environments (e.g., aromatic vs. aliphatic regions).

    • 13C^{13}C-NMR: Confirmation of carbon framework.

  • Mass Spectrometry (MS):

    • High-resolution MS to determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Detection of characteristic functional groups (e.g., amide C=O stretch, hydroxyl O-H stretch).

  • Elemental Analysis:

    • Verification of empirical formula through combustion analysis.

Table: Comparison with Similar Compounds

FeatureThis CompoundRelated Compounds
Core StructureCyclopentanecarboxamideBenzothiophenes or pyrazoles
Functional GroupsHydroxy, methylthio, thiopheneNitro, cyano, halogen
ApplicationsAnti-inflammatory potentialAntimicrobial, anticancer
Synthesis ComplexityModerateSimilar multi-step pathways

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